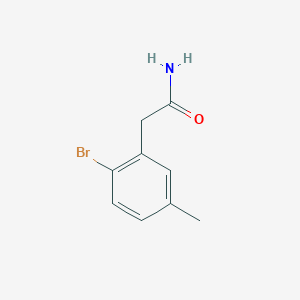

2-(2-Bromo-5-methylphenyl)acetamide

CAS No.:

Cat. No.: VC16821701

Molecular Formula: C9H10BrNO

Molecular Weight: 228.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10BrNO |

|---|---|

| Molecular Weight | 228.09 g/mol |

| IUPAC Name | 2-(2-bromo-5-methylphenyl)acetamide |

| Standard InChI | InChI=1S/C9H10BrNO/c1-6-2-3-8(10)7(4-6)5-9(11)12/h2-4H,5H2,1H3,(H2,11,12) |

| Standard InChI Key | YBEGRAPRUUBPMG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)Br)CC(=O)N |

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Architecture

2-(2-Bromo-5-methylphenyl)acetamide belongs to the class of N-substituted acetamides, characterized by an acetamide group () attached to a substituted aromatic ring. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its substituent positions:

-

Bromine at the 2-position of the phenyl ring.

-

Methyl group at the 5-position.

The structural formula is depicted below:

Key identifiers include:

Table 1: Fundamental Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 228.09 g/mol | |

| Purity | >98% | |

| Physical Form | Crystalline solid |

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 2-(2-Bromo-5-methylphenyl)acetamide typically follows a two-step protocol involving bromination and acetamidation :

-

Bromination of 2-Amino-5-methylphenol:

-

Acetamidation with Bromoacetyl Bromide:

Table 2: Synthetic Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Solvent | Water/ | |

| Temperature | Room temperature | |

| Reaction Time | 1–2 hours | |

| Key Byproduct | HBr (neutralized by base) |

Industrial Production Considerations

Industrial-scale synthesis optimizes for cost and yield:

-

Continuous Flow Reactors: Enhance mixing and heat transfer, reducing side reactions.

-

Automated Purification Systems: Chromatography or crystallization for >99% purity.

Physicochemical Properties

Thermodynamic and Solubility Profiles

Experimental data from synthesized batches reveal:

-

logP (Octanol-Water Partition Coefficient): Estimated at 2.1–2.5, indicating moderate lipophilicity.

-

Solubility:

-

Water: <0.1 mg/mL (25°C).

-

Ethanol: 15–20 mg/mL.

-

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

-

H-NMR (300 MHz, CDOD):

Research Applications and Biological Screening

Role in Medicinal Chemistry

2-(2-Bromo-5-methylphenyl)acetamide serves as a scaffold for designing enzyme inhibitors and receptor modulators. Derivatives of similar bromoacetamides exhibit:

-

Antimicrobial Activity: Against Staphylococcus aureus (MIC: 8–16 μg/mL) .

-

Anticancer Potential: Moderate cytotoxicity in HepG2 liver cancer cells .

Material Science Applications

-

Ligand in Coordination Chemistry: Forms complexes with transition metals (e.g., Pd, Cu) for catalytic applications.

-

Polymer Modification: Incorporation into copolymers to enhance thermal stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume